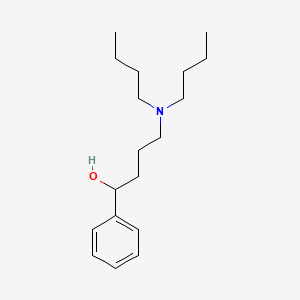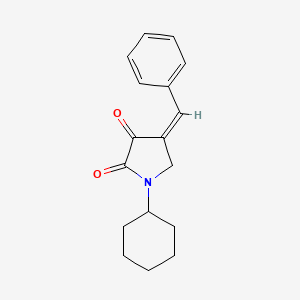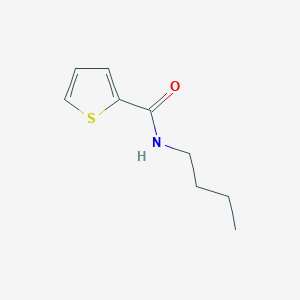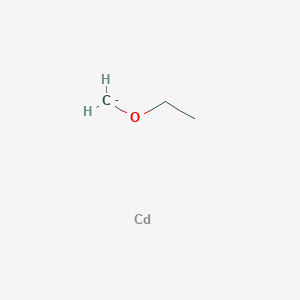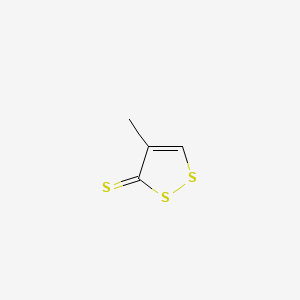
3H-1,2-Dithiole-3-thione, 4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-methyl- typically involves the sulfurization of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . One common method includes the reaction of elemental sulfur or disulfur dichloride with these precursors under controlled conditions . The reaction conditions often require moderate temperatures and the presence of a suitable solvent to facilitate the formation of the 1,2-dithiole-3-thione ring.
Industrial Production Methods
Industrial production of 3H-1,2-Dithiole-3-thione, 4-methyl- may involve large-scale sulfurization processes using similar precursors and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
化学反应分析
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
科学研究应用
3H-1,2-Dithiole-3-thione, 4-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of 3H-1,2-Dithiole-3-thione, 4-methyl- involves its role as a phase II enzyme inducer and sulfur donor . It activates the Nrf2/Keap1-dependent signaling pathway, leading to the upregulation of antioxidant enzymes such as glutathione and NADH quinone oxidoreductase . This activation helps protect cells against oxidative stress and other toxic insults .
相似化合物的比较
Similar Compounds
Similar compounds in the 1,2-dithiole-3-thione family include:
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Uniqueness
3H-1,2-Dithiole-3-thione, 4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce phase II enzymes and donate sulfur makes it particularly valuable in research focused on oxidative stress and related diseases .
属性
CAS 编号 |
3354-41-4 |
|---|---|
分子式 |
C4H4S3 |
分子量 |
148.3 g/mol |
IUPAC 名称 |
4-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 |
InChI 键 |
YHKZVQYBNUVXKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


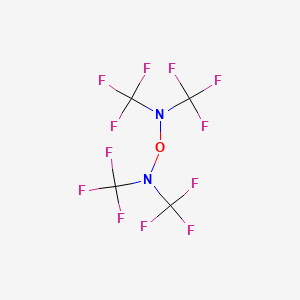
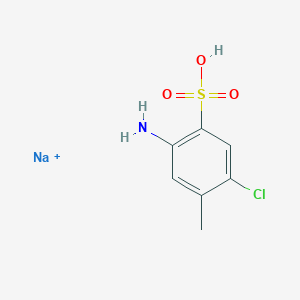
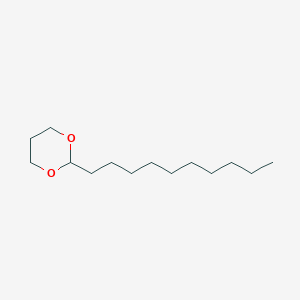
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
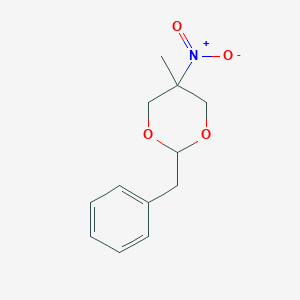
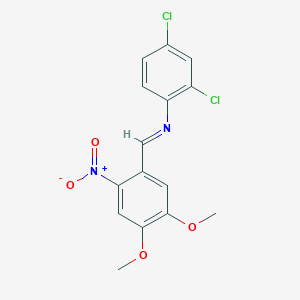
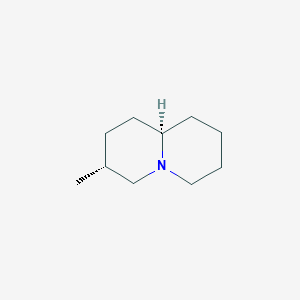

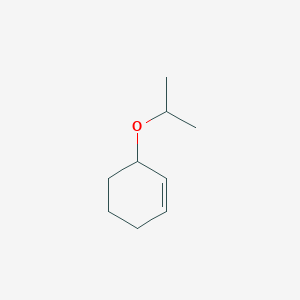
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
